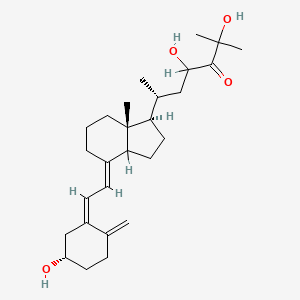

23,25-dihydroxy-24-oxovitamin D3

Descripción

Propiedades

IUPAC Name |

(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,4-dihydroxy-2-methylheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4/c1-17-8-11-21(28)16-20(17)10-9-19-7-6-14-27(5)22(12-13-23(19)27)18(2)15-24(29)25(30)26(3,4)31/h9-10,18,21-24,28-29,31H,1,6-8,11-16H2,2-5H3/b19-9+,20-10-/t18-,21+,22-,23?,24?,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVJVKJTSXESPC-SLOLHKEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(C(=O)C(C)(C)O)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84164-55-6 | |

| Record name | 23,25-Dihydroxy-24-oxovitamin D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084164556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of 23,25-Dihydroxy-24-oxovitamin D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 23,25-dihydroxy-24-oxovitamin D3, a metabolite of vitamin D3. The document details the metabolic pathway, experimental procedures for its extraction and purification from biological sources, and the analytical techniques employed for its structural elucidation. Furthermore, it presents its biological activity profile and includes detailed diagrams of the metabolic pathway and experimental workflows.

Introduction

This compound is a metabolite of vitamin D3, first identified in kidney homogenates of rats.[1] It is a product of the C-24 oxidation pathway, a metabolic cascade involved in the catabolism of vitamin D3.[1] This guide will delve into the seminal research that led to its discovery and the methodologies established for its isolation and characterization.

Metabolic Pathway of this compound

This compound is formed through a series of enzymatic hydroxylations and oxidations of 25-hydroxyvitamin D3. The proposed metabolic pathway is as follows:

25-hydroxyvitamin D3 → 24(R),25-dihydroxyvitamin D3 → 25-hydroxy-24-oxovitamin D3 → this compound[1]

This pathway is a key route for the degradation of vitamin D3 metabolites.

Experimental Protocols

Production and Isolation from Rat Kidney Homogenates

The initial discovery and isolation of this compound were achieved using rat kidney homogenates.[1] The production of this metabolite can be induced by perfusing the kidneys with 1,25-dihydroxyvitamin D3 or by injecting the animal with 1,25-dihydroxyvitamin D3 prior to kidney harvesting.[1]

Protocol for Isolation:

-

Homogenization: Kidneys from rats are homogenized in a suitable buffer to preserve enzymatic activity.

-

Incubation: The kidney homogenate is incubated with a precursor, such as 25-hydroxyvitamin D3, to allow for the enzymatic conversion to its metabolites.

-

Extraction: The reaction mixture is extracted with an organic solvent system (e.g., chloroform/methanol) to separate the lipid-soluble vitamin D metabolites from the aqueous components.

-

Chromatographic Purification: The crude extract undergoes a multi-step chromatographic purification process to isolate this compound in pure form. The original method involved five column chromatographic steps.[1] While the specific details of all five steps from the initial publication are not fully available in the abstract, a general approach would involve a combination of normal-phase and reversed-phase high-performance liquid chromatography (HPLC).

Bioassay for Intestinal Calcium Transport

The biological activity of this compound was assessed using an in vivo assay for intestinal calcium transport in vitamin D-deficient chicks.[1]

Everted Intestinal Sac Assay (General Protocol):

-

Animal Model: Vitamin D-deficient chicks are used as the animal model.

-

Dosing: The test compound (this compound) is administered to the chicks at a specific dose (e.g., 5.3 nmol).[1]

-

Tissue Preparation: After a set period, a segment of the small intestine (duodenum) is excised.

-

Eversion: The intestinal segment is everted (turned inside out) to expose the mucosal surface.

-

Sac Formation: The everted intestine is tied at one end to form a sac.

-

Incubation: The sac is filled with a buffer solution containing a known concentration of radioactive calcium (⁴⁵Ca) and incubated in a bath of the same solution.

-

Measurement: After incubation, the concentration of ⁴⁵Ca inside the sac (serosal side) and in the incubation medium (mucosal side) is measured.

-

Analysis: An increase in the serosal to mucosal (S/M) ratio of ⁴⁵Ca indicates active transport of calcium against a concentration gradient.

Data Presentation

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Reference |

| UV-Vis Spectroscopy | ||

| λmax | 265 nm | [2] |

| λmin | 228 nm | [2] |

| Mass Spectrometry | ||

| Molecular Ion [M+H]⁺ (GC-MS) | m/z 430.6 | [2] |

| NMR Spectroscopy | ||

| ¹H NMR (C-23 proton) | Multiplet between 4.2 and 4.7 ppm | [2] |

| ¹³C NMR | Data not available in the abstract | |

| Infrared Spectroscopy | ||

| Hydroxyl groups (O-H stretch) | Broad absorption between 3200 and 3500 cm⁻¹ | [2] |

| Ketone group (C=O stretch) | 1715-1720 cm⁻¹ | [2] |

Biological Activity Data

The biological activity of this compound was evaluated in vitamin D-deficient chicks.

| Assay | Dose | Activity | Reference |

| Intestinal Calcium Transport | 5.3 nmol | Not biologically active | [1] |

| Bone Calcium Mobilization | 5.3 nmol | Not biologically active | [1] |

Conclusion

The discovery and isolation of this compound have been pivotal in understanding the intricate C-24 oxidation pathway of vitamin D3 metabolism. The methodologies established for its purification and characterization, relying on a combination of chromatographic and spectroscopic techniques, provide a robust framework for the study of other vitamin D metabolites. While this metabolite does not appear to be biologically active in classic calcium regulation assays, its presence and formation are significant for the overall regulation of vitamin D homeostasis. This guide provides researchers and professionals in drug development with the foundational knowledge and experimental context for further investigation into this and related metabolic pathways.

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of 23,25-Dihydroxy-24-oxovitamin D3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of 23,25-dihydroxy-24-oxovitamin D3, a significant metabolite in the vitamin D3 catabolic pathway. While a complete chemical synthesis has not been extensively reported, this document details its well-established biosynthesis, isolation, and purification protocols. Furthermore, it compiles the available spectroscopic data for its chemical characterization, including Ultraviolet (UV) absorption, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended to serve as a valuable resource for researchers in the fields of vitamin D metabolism, endocrinology, and drug development.

Introduction

Vitamin D3 undergoes a series of hydroxylation steps to become biologically active, primarily as 1α,25-dihydroxyvitamin D3. The catabolism of vitamin D3 and its active metabolites is a crucial process for maintaining mineral homeostasis and preventing hypercalcemia. One of the key enzymes in this catabolic cascade is the mitochondrial cytochrome P450 enzyme, CYP24A1. This enzyme is responsible for the C-24 and C-23 hydroxylation pathways that lead to the inactivation and excretion of vitamin D metabolites. This compound is a product of this pathway, formed from the precursor 25-hydroxy-24-oxovitamin D3.[1] Understanding the synthesis and properties of this metabolite is essential for a complete picture of vitamin D metabolism and its regulation.

Synthesis of this compound

A total chemical synthesis of this compound is not well-documented in publicly available literature. The primary method for obtaining this metabolite is through its biosynthesis in in-vitro systems that replicate the physiological conditions of its formation.

Biosynthesis

The biosynthesis of this compound occurs in tissues expressing the enzyme CYP24A1, with the kidney being a primary site.[1][2] The metabolic pathway involves the sequential oxidation of 25-hydroxyvitamin D3.

The proposed metabolic pathway is as follows: 25-hydroxyvitamin D3 → 24(R),25-dihydroxyvitamin D3 → 25-hydroxy-24-oxovitamin D3 → this compound[1]

This pathway is catalyzed by the enzyme CYP24A1, which exhibits both 24-hydroxylase and 23-hydroxylase activity.[2][3]

Biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification from Kidney Homogenates

The following protocol is a generalized procedure based on methodologies described in the literature for the isolation of vitamin D metabolites from kidney tissues.[1]

Workflow for isolation and purification.

Methodology:

-

Tissue Homogenization: Kidney tissue from a suitable animal model (e.g., rat) is homogenized in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4) containing necessary cofactors for enzymatic activity.

-

Incubation: The homogenate is incubated with the precursor, 25-hydroxy-24-oxovitamin D3, at 37°C for a specified period to allow for enzymatic conversion.

-

Lipid Extraction: The reaction is stopped, and the lipids, including the vitamin D metabolites, are extracted using an organic solvent system such as a modified Bligh and Dyer method.

-

Chromatographic Purification: The lipid extract is subjected to multiple chromatographic steps for purification.

-

Initial Column Chromatography: A preliminary separation is often performed using Sephadex LH-20 chromatography.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using HPLC, often requiring multiple columns and solvent systems to resolve the target metabolite from other closely related compounds. A typical HPLC system might involve a silica-based column with a mobile phase of hexane (B92381) and isopropanol.

-

Chemical Characterization

The identification and structural elucidation of this compound are based on a combination of spectroscopic techniques.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C27H42O4 | [4] |

| Molecular Weight | 430.62 g/mol | [4] |

| Spectroscopic Technique | Observed Data | Reference |

| UV Absorption (in Ethanol) | λmax: 265 nm, λmin: 228 nm | [5] |

| Mass Spectrometry (ESI+) | m/z 430.6 [M+H]+ | [5] |

| ¹H-NMR (in CDCl3) | C-23 proton: multiplet at 4.2-4.7 ppm | [5] |

| ¹³C-NMR | Data not available in searched literature |

Ultraviolet (UV) Spectroscopy

The UV spectrum of this compound in ethanol (B145695) exhibits a characteristic absorption maximum at 265 nm and a minimum at 228 nm. This absorption pattern is typical for the cis-triene system of the vitamin D scaffold.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode shows a prominent molecular ion peak [M+H]+ at m/z 430.6, corresponding to the protonated molecule.[5] Further fragmentation analysis would be required to determine the complete fragmentation pattern, which can provide additional structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H-NMR) spectroscopy is a powerful tool for the structural confirmation of this compound. A characteristic signal is the multiplet observed for the proton at the C-23 position, which appears in the region of 4.2-4.7 ppm.[5] The exact chemical shift and coupling pattern are dependent on the stereochemistry at C-23. A complete assignment of all proton and carbon signals would require further detailed 1D and 2D NMR experiments.

Conclusion

This technical guide has summarized the current knowledge on the synthesis and chemical characterization of this compound. While a de novo chemical synthesis route is not prominently described, its biosynthesis via the CYP24A1-mediated C-24 oxidation pathway is well-established. The provided experimental protocols for its isolation and purification, along with the compiled spectroscopic data, offer a solid foundation for researchers working with this important vitamin D metabolite. Further studies are warranted to establish a complete spectroscopic profile and to explore a scalable chemical synthesis, which would greatly facilitate future research into its biological function and potential therapeutic applications.

References

- 1. This compound: a metabolite of vitamin D3 made in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYP24A1 - Wikipedia [en.wikipedia.org]

- 3. Elucidation of metabolic pathways of 25-hydroxyvitamin D3 mediated by CYP24A1 and CYP3A using Cyp24a1 knockout rats generated by CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. Buy this compound [smolecule.com]

The Renal Metabolic Pathway of 23,25-Dihydroxy-24-oxovitamin D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic pathway of 23,25-dihydroxy-24-oxovitamin D3 within the kidney. This pathway is a critical component of vitamin D catabolism, primarily orchestrated by the mitochondrial enzyme cytochrome P450 family 24 subfamily A member 1 (CYP24A1). The guide details the enzymatic reactions, regulatory mechanisms involving key hormones such as 1α,25-dihydroxyvitamin D3 (calcitriol), parathyroid hormone (PTH), and fibroblast growth factor 23 (FGF23), and the associated signaling cascades. Furthermore, it presents quantitative data on enzyme kinetics and metabolite production, outlines detailed experimental protocols for the analysis of this pathway, and provides visual representations of the core metabolic and signaling pathways through Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in vitamin D metabolism, renal physiology, and drug development.

Introduction

The kidney plays a pivotal role in maintaining mineral homeostasis through the tightly regulated metabolism of vitamin D. While the production of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), by CYP27B1 is well-characterized, the catabolic pathways that inactivate vitamin D metabolites are equally important for preventing hypercalcemia and ensuring appropriate physiological responses. One such critical catabolic pathway is the C-24 oxidation pathway, which leads to the formation of several hydroxylated and oxidized metabolites. This guide focuses on a specific branch of this pathway: the generation of this compound in the kidney.

The primary enzyme responsible for this metabolic cascade is CYP24A1, a multi-functional mitochondrial cytochrome P450 enzyme.[1][2] The expression and activity of CYP24A1 are intricately regulated by calcitriol, PTH, and FGF23, forming a complex feedback loop that fine-tunes vitamin D signaling.[3][4] Understanding the nuances of the this compound metabolic pathway is crucial for elucidating the complete picture of vitamin D homeostasis and its dysregulation in various pathological conditions, particularly chronic kidney disease (CKD).

The Metabolic Pathway

The formation of this compound is a multi-step process initiated from 25-hydroxyvitamin D3 (25(OH)D3). The proposed metabolic sequence in the kidney is as follows:

-

25-Hydroxyvitamin D3 (25(OH)D3) is hydroxylated at the C-24 position by CYP24A1 to form 24(R),25-dihydroxyvitamin D3 (24,25(OH)2D3) .[5]

-

24(R),25-dihydroxyvitamin D3 is then oxidized to 25-hydroxy-24-oxovitamin D3 .[5]

-

Finally, 25-hydroxy-24-oxovitamin D3 serves as the precursor for the CYP24A1-mediated hydroxylation at the C-23 position, yielding This compound .[1][5]

This metabolite is considered to be biologically inactive in terms of intestinal calcium transport and bone calcium mobilization at physiological concentrations.[5]

Quantitative Data

Table 1: Kinetic Parameters of CYP24A1

| Substrate | Enzyme Source | Km | kcat | Catalytic Efficiency (kcat/Km) | Reference |

| 25-hydroxyvitamin D3 | Rat kidney mitochondria | 0.42 µM | - | - | [6] |

| 1,25-dihydroxyvitamin D3 | Human recombinant CYP24A1 | 0.34 mmol·mol phospholipid-1 | - | - | [7] |

| 1,24,25-trihydroxyvitamin D3 | Human recombinant CYP24A1 | 15 mmol·mol phospholipid-1 | 34 min-1 | 2.27 | [7] |

| 24-oxo-1,25-dihydroxyvitamin D3 | Human recombinant CYP24A1 | - | - | - | [7] |

| 24-oxo-1,23,25-trihydroxyvitamin D3 | Human recombinant CYP24A1 | 0.34 mmol·mol phospholipid-1 | - | High | [7] |

Table 2: Production of Vitamin D Metabolites in Perfused Rat Kidney

| Substrate (Concentration) | Duration of Perfusion | Metabolite Isolated | Amount Isolated from Kidney | Reference |

| 1α,25-dihydroxyvitamin D3 (28 µM) | Not specified | 1α,25-dihydroxy-24-oxo-vitamin D3 | 147 µg | [8] |

| 1α,25-dihydroxyvitamin D3 (28 µM) | Not specified | 1α,23,25-trihydroxy-24-oxo-vitamin D3 | 155 µg | [8] |

| 1,25-dihydroxyvitamin D3 (4 x 10-6 M) | Not specified | 1,23-dihydroxy-24,25,26,27-tetranorvitamin D3 | Not specified | [9] |

| 1,25-dihydroxyvitamin D3 (6 x 10-10 M) | 4 hours | 1,23-dihydroxy-24,25,26,27-tetranorvitamin D3 | Major further metabolite | [9] |

Regulatory Pathways

The expression of CYP24A1 is tightly controlled by several hormonal signals, ensuring a balanced level of active vitamin D.

Regulation by 1α,25-Dihydroxyvitamin D3 (Calcitriol)

Calcitriol, the active form of vitamin D, directly induces the transcription of the CYP24A1 gene. This represents a classic negative feedback loop.

-

Mechanism: Calcitriol binds to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This VDR/RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter region of the CYP24A1 gene, thereby initiating transcription.[3]

Regulation by Parathyroid Hormone (PTH)

PTH, a key regulator of calcium and phosphate (B84403) homeostasis, suppresses the expression of CYP24A1.

-

Mechanism: PTH binds to its receptor (PTH1R) on the surface of renal proximal tubule cells, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[10] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP Response Element-Binding Protein (CREB).[11] Activated CREB, along with its coactivators, is involved in the transcriptional regulation of various genes, including the suppression of CYP24A1.[1][11] PTH signaling can also involve the activation of the Protein Kinase C (PKC) pathway.[10]

Regulation by Fibroblast Growth Factor 23 (FGF23)

FGF23, a bone-derived hormone, is a potent inducer of CYP24A1 expression.

-

Mechanism: FGF23 binds to its receptor (FGFR) in a complex with its co-receptor α-Klotho, which is highly expressed in the kidney.[12] This binding activates the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[13][14] Activated ERK1/2 then phosphorylates downstream transcription factors that ultimately lead to increased transcription of the CYP24A1 gene.[13]

References

- 1. Rapid genomic changes by mineralotropic hormones and kinase SIK inhibition drive coordinated renal Cyp27b1 and Cyp24a1 expression via CREB modules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP24A1 - Wikipedia [en.wikipedia.org]

- 3. In Vivo Contribution of Cyp24a1 Promoter Vitamin D Response Elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic homeostasis of vitamin D metabolism in the kidney through reciprocal modulation of Cyp27b1 and Cyp24a1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a metabolite of vitamin D3 made in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 7. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation and identification of 1,25-dihydroxy-24-oxo-vitamin D3 and 1,23,25-trihydroxy-24-oxo-vitamin D3. New metabolites of vitamin D3 produced by a C-24 oxidation pathway of metabolism for 1,25-dihydroxyvitamin D3 present in intestine and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 25-Hydroxyvitamin D-24-hydroxylase (CYP24A1): its important role in the degradation of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PTH increases FGF23 gene expression and mediates the high-FGF23 levels of experimental kidney failure: a bone parathyroid feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. Fibroblast Growth Factor 23 Regulates Renal 1,25-Dihydroxyvitamin D and Phosphate Metabolism via the MAP Kinase Signaling Pathway in Hyp Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FGF23 acts directly on renal proximal tubules to induce phosphaturia through activation of the ERK1/2–SGK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Architecture of Vitamin D Catabolism: A Technical Guide to the Formation of 23,25-Dihydroxy-24-oxovitamin D3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vitamin D endocrine system is a cornerstone of calcium and phosphate (B84403) homeostasis, with its active form, 1α,25-dihydroxyvitamin D3 (Calcitriol), playing a pivotal role. The tight regulation of vitamin D metabolite concentrations is crucial to prevent hypercalcemia and ensure proper physiological function. A key enzyme in this regulatory network is the mitochondrial cytochrome P450 enzyme, CYP24A1, also known as 25-hydroxyvitamin D3 24-hydroxylase. This enzyme is responsible for the inactivation of both 25-hydroxyvitamin D3 (25(OH)D3) and 1α,25-dihydroxyvitamin D3. This in-depth technical guide focuses on a specific catabolic pathway mediated by CYP24A1: the enzymatic formation of 23,25-dihydroxy-24-oxovitamin D3 from 25-hydroxyvitamin D3. This guide will provide a detailed overview of the signaling pathway, experimental protocols for its study, and a summary of the available quantitative data.

The C-24 Oxidation Pathway of 25-Hydroxyvitamin D3

The conversion of 25-hydroxyvitamin D3 to this compound is a multi-step process primarily catalyzed by CYP24A1. This enzyme exhibits both 24- and 23-hydroxylase activities. The formation of this compound is part of the C-24 oxidation pathway, which ultimately leads to the excretion of vitamin D metabolites. The established sequence of this pathway is as follows:

-

25-hydroxyvitamin D3 (25(OH)D3) is first hydroxylated at the C-24 position by CYP24A1 to yield 24(R),25-dihydroxyvitamin D3 (24,25(OH)2D3) .

-

24,25(OH)2D3 is then further oxidized by CYP24A1 to form 25-hydroxy-24-oxovitamin D3 .

-

Finally, 25-hydroxy-24-oxovitamin D3 serves as a substrate for CYP24A1, which catalyzes a hydroxylation at the C-23 position to produce the terminal metabolite This compound .[1]

This metabolic cascade is a critical feedback mechanism, as the expression of the CYP24A1 gene is induced by 1α,25-dihydroxyvitamin D3, the active form of vitamin D. This induction ensures that as levels of active vitamin D rise, the machinery for its catabolism is also upregulated, thus maintaining homeostasis.

Quantitative Data on CYP24A1-Mediated Metabolism

| Substrate | Km (mmol·mol phospholipid⁻¹) | kcat (min⁻¹) | kcat/Km |

| 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) | Not explicitly stated | Not explicitly stated | Reference |

| 1,24,25-trihydroxyvitamin D3 | 15 | 34 | 2.27 |

| 24-oxo-1,25-dihydroxyvitamin D3 | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| 24-oxo-1,23,25-trihydroxyvitamin D3 | 0.34 | Lowest kcat | Highest |

Note: The data is adapted from a study on the C-24 oxidation pathway of 1,25-dihydroxyvitamin D3. Kinetic parameters are expressed in terms of substrate concentration within the phospholipid membrane. A lower Km indicates a higher affinity of the enzyme for the substrate, and a higher kcat indicates a faster turnover rate.

Experimental Protocols

Studying the enzymatic formation of this compound involves several key experimental stages: expression and purification of recombinant CYP24A1, in vitro enzymatic assays, and product analysis using chromatographic and mass spectrometric techniques.

Expression and Purification of Recombinant Human CYP24A1 in E. coli

Objective: To produce active human CYP24A1 enzyme for in vitro assays.

Protocol:

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector containing the human CYP24A1 cDNA.

-

Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C. Use the starter culture to inoculate a larger volume of expression medium.

-

Induction: Grow the large-scale culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Expression: Continue to culture the cells at a lower temperature (e.g., 20-28°C) for 12-16 hours to enhance proper protein folding.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease inhibitors) and lyse the cells using sonication or a high-pressure homogenizer.

-

Purification: Since CYP24A1 is a mitochondrial membrane protein, it will be in the membrane fraction. Isolate the membrane fraction by ultracentrifugation. Solubilize the membrane proteins using a suitable detergent (e.g., CHAPS). Purify the His-tagged CYP24A1 protein using immobilized metal affinity chromatography (IMAC) with a nickel-NTA resin. Elute the purified protein with an imidazole (B134444) gradient.

-

Verification: Confirm the purity and identity of the recombinant CYP24A1 by SDS-PAGE and Western blotting using a specific anti-CYP24A1 antibody.

In Vitro Enzymatic Assay for this compound Formation

Objective: To measure the conversion of 25-hydroxy-24-oxovitamin D3 to this compound by recombinant CYP24A1.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Purified recombinant human CYP24A1 (concentration to be optimized).

-

Substrate: 25-hydroxy-24-oxovitamin D3 (concentration range to be tested for kinetic analysis).

-

Reaction Buffer: e.g., 100 mM potassium phosphate buffer (pH 7.4).

-

Cofactors: An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase) is required for cytochrome P450 activity.

-

Adrenodoxin and Adrenodoxin Reductase: As CYP24A1 is a mitochondrial P450, these electron transfer partners are required for its activity.

-

-

Initiation: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH-generating system.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding a quench solution, such as two volumes of ice-cold acetonitrile (B52724) or methanol (B129727). This will precipitate the proteins.

-

Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant containing the vitamin D metabolites to a new tube and evaporate to dryness under a stream of nitrogen.

Analysis of Reaction Products by HPLC-MS/MS

Objective: To separate and quantify the substrate (25-hydroxy-24-oxovitamin D3) and the product (this compound).

Protocol:

-

Sample Reconstitution: Reconstitute the dried sample from the enzymatic assay in a suitable mobile phase, such as methanol/water.

-

Chromatographic Separation:

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column is commonly used for the separation of vitamin D metabolites.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is typically employed.

-

Injection Volume: 10-20 µL.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Ionization Mode: Positive ion mode is generally used for vitamin D metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 25-hydroxy-24-oxovitamin D3 and this compound need to be determined and optimized.

-

-

Quantification: Generate a standard curve using authentic standards of 25-hydroxy-24-oxovitamin D3 and this compound of known concentrations. Calculate the concentration of the substrate consumed and the product formed in the enzymatic reaction based on the standard curve.

Conclusion

The enzymatic formation of this compound from 25-hydroxyvitamin D3 represents a key step in the catabolic cascade that regulates vitamin D homeostasis. This process, mediated by the multifunctional enzyme CYP24A1, is essential for preventing vitamin D toxicity. While the complete kinetic profile of this specific enzymatic step remains to be fully elucidated, the experimental protocols outlined in this guide provide a robust framework for researchers to investigate this and other related pathways. A deeper understanding of the mechanisms governing vitamin D catabolism is critical for the development of novel therapeutic strategies targeting vitamin D-related disorders.

References

The Biological Role of 23,25-Dihydroxy-24-oxovitamin D3 in Vitamin D Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3 undergoes a series of metabolic activations and catabolic inactivations to maintain calcium and phosphate (B84403) homeostasis. The classical pathway involves the conversion of vitamin D3 to 25-hydroxyvitamin D3 [25(OH)D3] in the liver, followed by hydroxylation in the kidney to the biologically active form, 1,25-dihydroxyvitamin D3 [1,25(OH)2D3]. The inactivation of these metabolites is primarily orchestrated by the enzyme CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase), which initiates a cascade of reactions to generate excretable, biologically inert products. This technical guide provides an in-depth exploration of a specific metabolite in this catabolic pathway, 23,25-dihydroxy-24-oxovitamin D3, detailing its formation, physiological relevance, and the experimental methodologies used for its study.

The C-24 Oxidation Pathway and Formation of this compound

The catabolism of vitamin D metabolites is a crucial process to prevent vitamin D toxicity. The enzyme CYP24A1 plays a central role in this process through hydroxylation at the C-24 or C-23 positions. The C-24 oxidation pathway is a key route for the inactivation of both 25(OH)D3 and 1,25(OH)2D3.

The formation of this compound is a downstream step in the C-24 oxidation pathway of 25(OH)D3. This metabolite is produced in the kidney from its precursor, 25-hydroxy-24-oxovitamin D3.[1] The production of this compound is inducible by 1,25(OH)2D3, highlighting a feedback mechanism where the active form of vitamin D promotes its own inactivation.[1]

The proposed metabolic sequence is as follows: 25-hydroxyvitamin D3 → 24(R),25-dihydroxyvitamin D3 → 25-hydroxy-24-oxovitamin D3 → this compound[1]

Biological Activity and Physiological Significance

Current research indicates that this compound possesses minimal to no biological activity in the classical vitamin D-mediated functions of intestinal calcium transport and bone calcium mobilization. This suggests that its formation is a step towards the complete inactivation and subsequent excretion of the vitamin D molecule.

Data Presentation

Table 1: Biological Activity of this compound

| Metabolite | Assay | Species | Dose | Outcome | Reference |

| This compound | Intestinal Calcium Transport | Vitamin D-deficient chick | 5.3 nmol | Not biologically active | [1] |

| This compound | Bone Calcium Mobilization | Vitamin D-deficient chick | 5.3 nmol | Not biologically active | [1] |

Table 2: Quantitative Data for this compound and Related Metabolites

| Parameter | Metabolite | Value | Comments |

| Vitamin D Receptor (VDR) Binding Affinity | |||

| Relative Competitive Index (RCI) vs. 1,25(OH)2D3 | This compound | Not reported | |

| Enzymatic Kinetics | |||

| Km for formation from 25-hydroxy-24-oxovitamin D3 | This compound | Not reported | |

| Vmax for formation from 25-hydroxy-24-oxovitamin D3 | This compound | Not reported | |

| Physiological Concentrations | |||

| Serum/Plasma Concentration | This compound | Not reported |

Experimental Protocols

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantification of vitamin D metabolites, which can be adapted for the specific analysis of this compound.

a. Sample Preparation (Serum/Plasma)

-

Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated this compound, if available, or a related deuterated vitamin D metabolite).

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant for further processing.

b. Solid-Phase Extraction (SPE) - Optional Cleanup Step

-

Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar impurities.

-

Elution: Elute the vitamin D metabolites with 1 mL of methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

c. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the metabolites of interest. For example, start at 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standard.

-

In Vitro Assay for Biological Activity: Intestinal Calcium Transport in Chicks

This protocol is based on the classic everted gut sac method to assess the biological activity of vitamin D metabolites on intestinal calcium transport.

-

Animal Preparation: Use vitamin D-deficient chicks.

-

Dosing: Administer a single dose of this compound (e.g., 5.3 nmol) or a vehicle control intracardially.

-

Tissue Collection: After a specified time (e.g., 24 hours), euthanize the chicks and excise the duodenum.

-

Everted Gut Sac Preparation:

-

Gently flush the duodenal segment with ice-cold saline.

-

Evert the segment over a glass rod.

-

Ligate one end and fill the sac with a known volume of incubation buffer.

-

Ligate the other end to form a sealed sac.

-

-

Incubation: Incubate the everted gut sac in a flask containing incubation buffer with a known concentration of radioactive calcium (⁴⁵Ca) at 37°C with gentle shaking for a defined period (e.g., 60 minutes).

-

Measurement:

-

Remove the sac, rinse, and blot dry.

-

Collect the serosal fluid (inside the sac).

-

Measure the radioactivity in both the mucosal (outside) and serosal fluids using a scintillation counter.

-

-

Data Analysis: Calculate the serosal-to-mucosal (S/M) ratio of ⁴⁵Ca. An S/M ratio significantly greater than 1 indicates active transport. Compare the S/M ratios between the treated and control groups.

In Vitro Metabolism Study Using Kidney Homogenates

This protocol allows for the study of the formation of this compound from its precursor.

-

Tissue Preparation:

-

Euthanize a rat or chick (previously treated with 1,25(OH)2D3 to induce CYP24A1 expression).

-

Perfuse the kidneys with ice-cold saline to remove blood.

-

Excise the kidneys and place them in ice-cold homogenization buffer (e.g., phosphate buffer with sucrose (B13894) and EDTA).

-

-

Homogenization:

-

Mince the kidneys and homogenize using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 800 x g) to remove nuclei and cell debris. The resulting supernatant is the kidney homogenate.

-

-

Incubation:

-

In a reaction tube, combine the kidney homogenate, a NADPH-generating system (e.g., glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase), and the substrate (25-hydroxy-24-oxovitamin D3).

-

Incubate at 37°C with shaking for a specified time.

-

-

Extraction:

-

Stop the reaction by adding a mixture of methanol and chloroform (B151607).

-

Vortex and centrifuge to separate the phases.

-

Collect the lower chloroform phase containing the lipid-soluble vitamin D metabolites.

-

-

Analysis:

-

Evaporate the chloroform extract to dryness.

-

Reconstitute the residue in a suitable solvent.

-

Analyze the products by HPLC or LC-MS/MS to identify and quantify the formation of this compound.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Figure 1. Metabolic pathway for the formation of this compound.

Figure 2. Experimental workflow for the quantification of vitamin D metabolites by LC-MS/MS.

Conclusion

This compound is a metabolite in the C-24 oxidation pathway of vitamin D3 catabolism. Its formation is a key step in the inactivation cascade initiated by the enzyme CYP24A1. The available evidence strongly suggests that this metabolite is biologically inert with respect to the classical functions of vitamin D in calcium homeostasis. The lack of reported physiological concentrations and specific binding and kinetic data highlights an area for future research to fully elucidate the terminal steps of vitamin D catabolism. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to further investigate the role of this and other metabolites in the complex network of vitamin D metabolism.

References

Investigating the Physiological Relevance of 23,25-Dihydroxy-24-oxovitamin D3: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 23,25-dihydroxy-24-oxovitamin D3, a metabolite of the vitamin D endocrine system. The focus is on its metabolic pathway, physiological relevance, and the experimental methodologies used for its characterization. Primarily recognized as a product of the C-24 oxidation pathway, this compound is considered a terminal catabolite in the inactivation cascade of vitamin D hormones. This document consolidates the available quantitative data, details relevant experimental protocols, and presents signaling and workflow diagrams to support further research in vitamin D metabolism and drug development.

Introduction

The vitamin D endocrine system is critical for maintaining calcium and phosphate (B84403) homeostasis, primarily through the actions of its hormonally active form, 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃). The systemic concentrations of 1,25(OH)₂D₃ are tightly regulated not only by its synthesis via the enzyme CYP27B1 (1α-hydroxylase) but also by its catabolism. The principal enzyme responsible for the inactivation of vitamin D metabolites is the 25-hydroxyvitamin D 24-hydroxylase, encoded by the CYP24A1 gene. This enzyme initiates a catabolic cascade known as the C-24 oxidation pathway, which prevents potential vitamin D toxicity. This compound is a key metabolite within this pathway, and understanding its formation and biological activity is crucial for a complete picture of vitamin D regulation.

Metabolic Pathway and Synthesis

This compound is not a primary actor but rather a downstream product in the vitamin D metabolic chain. Its formation is part of a multi-step enzymatic process in the kidney and other target tissues designed to clear active vitamin D compounds.

The established metabolic sequence leading to this compound is as follows:

-

25-hydroxyvitamin D3 (Calcifediol) , the major circulating form of vitamin D, is hydroxylated by CYP24A1 at the C-24 position.

-

This produces 24(R),25-dihydroxyvitamin D3 .

-

Further oxidation yields 25-hydroxy-24-oxovitamin D3 .

-

A subsequent hydroxylation at C-23 results in the final product, This compound [1].

The production of this metabolite is induced by high levels of 1,25(OH)₂D₃, which upregulates the expression of the CYP24A1 gene, reinforcing the role of this pathway as a feedback mechanism to control vitamin D activity[1]. A parallel pathway also exists for the catabolism of 1,25(OH)₂D₃, which can ultimately lead to the formation of calcitroic acid[2][3].

References

- 1. This compound: a metabolite of vitamin D3 made in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Isolation and identification of 1,23-dihydroxy-24,25,26,27-tetranorvitamin D3, a new metabolite of 1,25-dihydroxyvitamin D3 produced in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 23,25-dihydroxy-24-oxovitamin D3 as a Catabolite of Vitamin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3 undergoes a series of hydroxylation steps to become biologically active, culminating in the formation of 1α,25-dihydroxyvitamin D3 (Calcitriol), the hormonal form that plays a crucial role in calcium homeostasis and various other physiological processes. The catabolism of vitamin D metabolites is equally critical for maintaining mineral balance and preventing hypercalcemia. A key enzyme in this process is the mitochondrial cytochrome P450 enzyme, CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase). This enzyme initiates the C-24 oxidation pathway, a major route for the inactivation of both 25-hydroxyvitamin D3 (25(OH)D3) and 1,25(OH)2D3. One of the important, albeit lesser-studied, catabolites in this pathway is 23,25-dihydroxy-24-oxovitamin D3. This technical guide provides a comprehensive overview of the formation, biological relevance, and experimental analysis of this vitamin D catabolite.

Biochemical Pathway of this compound Formation

The generation of this compound is a multi-step enzymatic process primarily occurring in vitamin D target tissues such as the kidney and intestine. The central enzyme governing this pathway is CYP24A1, which exhibits broad substrate specificity and catalyzes multiple hydroxylation reactions.

The proposed metabolic pathway leading to the formation of this compound from 25-hydroxyvitamin D3 is as follows[1]:

-

25-hydroxyvitamin D3 (25(OH)D3) is hydroxylated at the C-24 position by CYP24A1 to form 24(R),25-dihydroxyvitamin D3 (24,25(OH)2D3) .

-

24,25(OH)2D3 is then oxidized at the C-24 hydroxyl group by the same enzyme to yield 25-hydroxy-24-oxovitamin D3 .

-

Finally, a subsequent hydroxylation at the C-23 position results in the formation of This compound .

A similar pathway exists for the catabolism of the active hormone, 1α,25-dihydroxyvitamin D3, which also serves as a substrate for CYP24A1, leading to a parallel series of hydroxylated and oxidized products. The expression of the CYP24A1 gene is transcriptionally induced by 1,25(OH)2D3, creating a negative feedback loop that controls the levels of the active hormone[2].

Quantitative Data

Enzyme Kinetics

| Substrate (in phospholipid vesicles) | Km (mmol·mol phospholipid⁻¹) | kcat (min⁻¹) | kcat/Km |

| 1,25(OH)2D3 | 1.0 ± 0.2 | 26 ± 2 | 26 |

| 1,24,25(OH)3D3 | 15 ± 2 | 34 ± 2 | 2.3 |

| 24-oxo-1,25(OH)2D3 | 0.86 ± 0.08 | 18 ± 0.5 | 21 |

| 24-oxo-1,23,25(OH)3D3 | 0.34 ± 0.03 | 9.0 ± 0.2 | 26 |

Data adapted from a study on human CYP24A1 metabolism of 1,25(OH)2D3 intermediates[3].

In a whole-cell assay system, the apparent Michaelis constant (Km) for CYP24A1 activity on 1,25(OH)2D3 was determined to be 9.0 ± 2.0 nM[4].

Biological Activity and Receptor Binding

This compound is generally considered to be a biologically inactive catabolite. Studies have shown that it does not possess significant activity in stimulating intestinal calcium transport or bone calcium mobilization at physiological concentrations.

| Compound | Biological Activity Assay | Dose | Result |

| This compound | Intestinal calcium transport and bone calcium mobilization in vitamin D deficient chicks | 5.3 nmol | Not biologically active[1] |

The biological actions of vitamin D metabolites are mediated through the vitamin D receptor (VDR). The binding affinity of a ligand to the VDR is a key determinant of its biological potency. While the direct binding affinity of this compound for the VDR has not been extensively reported, data for related compounds suggest that modifications at the C-23, C-24, and C-25 positions generally reduce VDR binding affinity compared to 1,25(OH)2D3.

| Compound | VDR Binding IC50 (nM) |

| 1,25(OH)2D3 | 0.93 |

| 25(OH)D3 | 56.2 |

| VD1-6 (a C-24 oxime analog) | 438 |

Data from a competitive VDR binding assay[5].

Experimental Protocols

Isolation and Purification of this compound from Biological Samples

This protocol describes the general steps for the isolation and purification of this compound from in vitro kidney homogenate incubations.

1. In Vitro Incubation:

-

Prepare kidney homogenates from vitamin D-supplemented rats or chicks in a suitable buffer (e.g., phosphate (B84403) buffer).

-

Incubate the homogenate with the substrate, 25-hydroxyvitamin D3 (e.g., tritiated for tracking), at 37°C for a specified period (e.g., 1-2 hours).

2. Lipid Extraction:

-

Stop the reaction by adding organic solvents, typically using a modified Bligh and Dyer method (chloroform:methanol (B129727):water).

-

Separate the organic phase containing the lipids and vitamin D metabolites.

-

Evaporate the organic solvent under a stream of nitrogen.

3. Chromatographic Purification:

-

Initial Cleanup: Resuspend the lipid extract in a suitable solvent and apply it to a Sephadex LH-20 column for initial separation from other lipids.

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing the metabolite of interest using a series of HPLC steps.

-

Normal-Phase HPLC: Utilize a silica-based column with a non-polar mobile phase (e.g., hexane (B92381) with a small percentage of isopropanol).

-

Reversed-Phase HPLC: Employ a C18 column with a polar mobile phase (e.g., methanol/water or acetonitrile (B52724)/water gradient).

-

Monitor the elution profile using a UV detector at 265 nm and/or a radioactivity detector if a radiolabeled substrate was used. Collect the fractions corresponding to the peak of interest.

-

4. Structural Identification:

-

Ultraviolet (UV) Spectroscopy: Confirm the characteristic triene chromophore of vitamin D compounds (λmax ≈ 265 nm).

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to confirm the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provide detailed structural information, including the stereochemistry of the hydroxyl groups.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of vitamin D metabolites.

1. Sample Preparation:

-

Protein Precipitation: Add an organic solvent (e.g., acetonitrile or methanol) to the plasma or serum sample to precipitate proteins.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Further purify the sample to remove interfering substances.

-

Derivatization (Optional): To enhance ionization efficiency, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 4-(4'-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD) can be performed.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a reversed-phase column (e.g., C18 or pentafluorophenyl (PFP)) with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid or ammonium (B1175870) formate.

-

Mass Spectrometry Detection:

-

Employ a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mode.

-

Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting the precursor ion (the molecular ion of the analyte) and monitoring specific product ions after collision-induced dissociation.

-

| Parameter | Typical Setting |

| Ionization Mode | ESI Positive or APCI Positive |

| Capillary Voltage | ~3.0 - 4.5 kV (ESI) |

| Desolvation Temperature | ~350 - 500 °C |

| Collision Gas | Argon |

| MRM Transitions | Specific to the metabolite of interest and its internal standard |

Signaling Pathways and Biological Implications

The catabolism of vitamin D metabolites, including the formation of this compound, is a key regulatory mechanism to prevent vitamin D toxicity and maintain calcium and phosphate homeostasis. The induction of CYP24A1 by 1,25(OH)2D3 via the VDR is a classic example of a negative feedback loop in an endocrine system.

Dysregulation of this pathway can have significant clinical implications. For instance, loss-of-function mutations in the CYP24A1 gene can lead to idiopathic infantile hypercalcemia, a condition characterized by elevated levels of 1,25(OH)2D3 and severe hypercalcemia. Conversely, overexpression of CYP24A1 in certain cancers can lead to accelerated degradation of 1,25(OH)2D3, potentially diminishing its anti-proliferative effects.

Conclusion

This compound is a terminal catabolite in the C-24 oxidation pathway of vitamin D3, orchestrated by the enzyme CYP24A1. Its formation is part of a crucial physiological process to regulate the levels of active vitamin D hormone and prevent toxicity. While considered biologically inactive in terms of classical vitamin D functions like calcium transport, the study of this and other catabolites is essential for a complete understanding of vitamin D metabolism and its dysregulation in various disease states. The advanced analytical techniques outlined in this guide, particularly LC-MS/MS, are pivotal for the accurate quantification of these low-abundance metabolites, paving the way for further research into their potential roles and clinical significance.

References

- 1. Competitive binding assay for vitamin D and 25-OH vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitation of CYP24A1 Enzymatic Activity With a Simple Two-Hybrid System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of a Novel Vitamin D3 Oxime Analogue, VD1-6, with CYP24A1 Enzyme Inhibitory Activity and Negligible Vitamin D Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Bioactivity of 23,25-Dihydroxy-24-oxovitamin D3: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the preliminary studies on the bioactivity of 23,25-dihydroxy-24-oxovitamin D3, a metabolite of vitamin D3. Synthesized in the kidney, this compound has been investigated for its potential role in calcium homeostasis. However, foundational studies have demonstrated a lack of biological activity in key assays for vitamin D function, namely intestinal calcium transport and bone calcium mobilization. This document summarizes the existing data, details the experimental methodologies employed in these early studies, and provides visualizations of the relevant metabolic pathway and a general experimental workflow for the bioactivity assessment of vitamin D metabolites. While this compound does not exhibit the classic calcemic activities of other vitamin D metabolites, this guide serves as a crucial reference for researchers in the field, preventing redundant preliminary investigations and providing a framework for the evaluation of other vitamin D analogs.

Introduction

Vitamin D3 is a prohormone that undergoes a series of hydroxylations to become biologically active. The final active form, 1,25-dihydroxyvitamin D3, plays a critical role in regulating calcium and phosphorus metabolism, primarily by influencing intestinal absorption and bone remodeling. The metabolic pathway of vitamin D3 is complex, involving numerous enzymatic steps that produce a variety of metabolites. One such metabolite, this compound, has been isolated and identified as a product of 25-hydroxyvitamin D3 metabolism in the kidney. Understanding the biological activity of each metabolite is essential for elucidating the complete physiological role of vitamin D3 and for the development of novel therapeutic agents. This guide focuses on the initial characterization of the bioactivity of this compound.

Synthesis and Metabolism

This compound is a downstream metabolite in the vitamin D3 pathway. Its precursor is 25-hydroxy-24-oxovitamin D3. The production of this metabolite can be induced by perfusion of the kidneys with 1,25-dihydroxyvitamin D3 or by injecting the animal with 1,25-dihydroxyvitamin D3[1].

Bioactivity Data

Preliminary in vivo studies in vitamin D-deficient chicks have shown that this compound is not biologically active at a dose of 5.3 nmol in assays for intestinal calcium transport and bone calcium mobilization[1].

| Bioactivity Assay | Species | Dose of this compound | Outcome | Reference |

| Intestinal Calcium Transport | Vitamin D-deficient chick | 5.3 nmol | No biological activity observed | [1] |

| Bone Calcium Mobilization | Vitamin D-deficient chick | 5.3 nmol | No biological activity observed | [1] |

Experimental Protocols

Detailed experimental protocols for the key bioactivity assays are provided below. These represent standard methods used in the field of vitamin D research and are presented to enable replication and further investigation.

In Vitro Synthesis and Purification of this compound

-

Source: Kidney homogenates from rats[1].

-

Induction: Production can be induced by perfusing the kidneys with a solution containing 1,25-dihydroxyvitamin D3 or by in vivo injection of 1,25-dihydroxyvitamin D3[1].

-

Purification: A multi-step chromatographic process is employed for isolation and purification.

-

Initial Extraction: The kidney homogenate is extracted to isolate the lipid-soluble fraction containing the vitamin D metabolites.

-

Column Chromatography: The extract is subjected to a series of five column chromatographic steps to separate the different metabolites[1].

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using HPLC to obtain pure this compound.

-

-

Identification: The structure of the purified metabolite is confirmed using ultraviolet (UV) absorption spectrophotometry, mass spectrometry, and proton nuclear magnetic resonance (NMR) spectrometry[1].

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay determines the affinity of a test compound for the Vitamin D Receptor (VDR) by measuring its ability to compete with a radiolabeled VDR ligand.

-

Materials:

-

VDR Source: Recombinant human VDR or nuclear extracts from cells expressing VDR.

-

Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated calcitriol) at a concentration near its dissociation constant (Kd).

-

Test Compound: this compound at various concentrations.

-

Unlabeled Competitor: A high concentration of non-radiolabeled 1α,25(OH)₂D₃ to determine non-specific binding.

-

Assay Buffer: e.g., Tris-HCl buffer containing EDTA, DTT, and KCl.

-

Separation Medium: Hydroxylapatite slurry or glass fiber filters.

-

Scintillation Cocktail and Counter.

-

-

Procedure:

-

Incubation: Incubate the VDR preparation with the radioligand in the presence of either the assay buffer (for total binding), a high concentration of unlabeled 1α,25(OH)₂D₃ (for non-specific binding), or varying concentrations of the test compound.

-

Separation: Separate the VDR-bound radioligand from the free radioligand using hydroxylapatite or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. The concentration that inhibits 50% of the specific binding (IC50) is determined.

-

Intestinal Calcium Transport Assay (Everted Gut Sac Technique)

This ex vivo method measures the transport of calcium across the intestinal epithelium.

-

Animal Model: Typically, vitamin D-deficient rats or chicks are used.

-

Procedure:

-

Tissue Preparation: A segment of the small intestine (duodenum) is excised, flushed with saline, and gently everted over a glass rod.

-

Sac Formation: One end of the everted segment is ligated to form a sac.

-

Filling and Incubation: The sac is filled with a known volume of incubation medium containing a specific concentration of calcium (often radiolabeled ⁴⁵Ca). The sac is then incubated in a larger volume of the same medium, which is gassed with 95% O₂ and 5% CO₂.

-

Treatment: The test compound, this compound, is administered to the animal prior to the experiment or can be added to the incubation medium.

-

Measurement: After the incubation period, the concentration of calcium in the serosal (internal) and mucosal (external) fluids is measured.

-

Analysis: An increase in the serosal-to-mucosal calcium concentration ratio indicates active transport.

-

Bone Calcium Mobilization Assay

This in vivo assay assesses the ability of a compound to stimulate the release of calcium from bone into the bloodstream.

-

Animal Model: Vitamin D-deficient chicks or rats maintained on a low-calcium diet.

-

Procedure:

-

Animal Preparation: Animals are raised on a vitamin D-deficient and low-calcium diet to induce a state of calcium demand.

-

Dosing: The animals are administered a single dose of the test compound, this compound, or a vehicle control.

-

Blood Sampling: Blood samples are collected at specific time points after dosing (e.g., 24, 48, and 72 hours).

-

Serum Calcium Measurement: The concentration of calcium in the serum is determined using atomic absorption spectrophotometry or a colorimetric assay.

-

Analysis: A significant increase in serum calcium levels in the treated group compared to the control group indicates bone calcium mobilization.

-

Experimental Workflow and Signaling

To date, no specific signaling pathways have been identified for this compound. The lack of activity in the primary vitamin D bioassays suggests that it does not significantly interact with the classical Vitamin D Receptor (VDR) signaling pathway to induce genomic effects related to calcium transport.

Conclusion

The preliminary studies on this compound indicate that it is a biologically inactive metabolite in the context of classical vitamin D-mediated calcium regulation. While it is a naturally occurring product of the vitamin D3 metabolic cascade, it does not appear to contribute to intestinal calcium absorption or bone calcium mobilization. The detailed experimental protocols provided in this guide offer a standardized framework for the assessment of this and other vitamin D metabolites. The absence of identified signaling pathway interactions for this compound underscores its inert nature in the well-established VDR-mediated pathways. Future research could explore potential non-classical effects of this metabolite, although the current body of evidence suggests a limited physiological role. This technical guide serves as a definitive resource for researchers, consolidating the foundational knowledge on this compound and providing the necessary methodological details to inform future studies in the field of vitamin D metabolism and drug development.

References

Methodological & Application

Application Note: Quantification of 23,25-dihydroxy-24-oxovitamin D3 in Human Serum by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of 23,25-dihydroxy-24-oxovitamin D3 in human serum. This metabolite is part of the vitamin D catabolic pathway and its measurement can provide further insights into vitamin D metabolism and related physiological and pathological processes. The described protocol employs a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) for sample cleanup, followed by derivatization to enhance ionization efficiency and detection sensitivity. Chromatographic separation is achieved using a C18 reversed-phase column, and quantification is performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals investigating the intricacies of vitamin D metabolism.

Introduction

Vitamin D is a crucial prohormone that plays a vital role in calcium homeostasis, bone metabolism, and various other physiological processes. Its biological activity is mediated through a series of hydroxylations, leading to the active form, 1α,25-dihydroxyvitamin D3. The catabolism of vitamin D and its metabolites is a complex process involving multiple enzymatic steps, leading to the formation of a variety of hydroxylated and oxidized products. One such metabolite is this compound, which is produced in the kidney. The metabolic pathway is proposed to proceed from 25-hydroxyvitamin D3 to 24(R),25-dihydroxyvitamin D3, then to 25-hydroxy-24-oxovitamin D3, and finally to this compound.[1][2] Accurate measurement of these downstream metabolites is essential for a comprehensive understanding of vitamin D disposition and its potential alterations in disease states. LC-MS/MS has emerged as the gold standard for the quantification of vitamin D metabolites due to its high selectivity and sensitivity.[3] This application note provides a detailed, albeit proposed, protocol for the quantification of this compound, based on established methodologies for similar vitamin D analogs.

Vitamin D Catabolic Pathway

Proposed metabolic pathway of this compound.

Experimental Protocols

Materials and Reagents

-

Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), hexane (B92381), and water.

-

Reagents: Formic acid, ammonium (B1175870) hydroxide, and zinc sulfate.

-

Internal Standard (IS): Deuterated this compound (if available) or a closely related deuterated vitamin D metabolite (e.g., d6-24,25-dihydroxyvitamin D3).

-

Derivatization Agent: 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD).

-

SPE Cartridges: C18, 100 mg, 1 mL.

-

Collection Tubes: 1.5 mL polypropylene (B1209903) tubes and amber glass autosampler vials.

Sample Preparation

-

Spiking: To 200 µL of serum sample, add 20 µL of the internal standard solution.

-

Protein Precipitation: Add 400 µL of acetonitrile containing 0.1% formic acid. Vortex for 30 seconds.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Liquid-Liquid Extraction: Add 600 µL of hexane, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes. Transfer the upper hexane layer to a new tube. Repeat the extraction and pool the hexane layers.

-

Evaporation: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with 1 mL of 40% methanol in water.

-

Elute the analyte with 1 mL of acetonitrile.

-

-

Derivatization:

-

Evaporate the eluate to dryness.

-

Reconstitute in 50 µL of a freshly prepared solution of the derivatization agent (e.g., 50 µg/mL PTAD in acetonitrile).

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Final Preparation: Evaporate the derivatization solution and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis. Transfer to an amber glass autosampler vial.

Experimental Workflow Diagram

Experimental workflow for the quantification of this compound.

LC-MS/MS Parameters

Liquid Chromatography (LC)

| Parameter | Proposed Condition |

| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 60% B to 95% B over 8 min, hold at 95% B for 2 min, re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry (MS)

| Parameter | Proposed Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 500°C |

| Curtain Gas | 30 psi |

| IonSpray Voltage | 5500 V |

Note: The following MRM transitions are proposed based on the structure and known fragmentation of similar vitamin D metabolites with PTAD derivatization. These must be optimized during method development.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound-PTAD | To be determined | To be determined | To be determined |

| d6-24,25-dihydroxyvitamin D3-PTAD (IS) | To be determined | To be determined | To be determined |

Quantitative Data Summary

The following table presents target performance characteristics for this assay. These values are illustrative and must be determined experimentally during method validation.

| Parameter | Target Value |

| Limit of Detection (LOD) | < 10 pg/mL |

| Limit of Quantification (LOQ) | < 50 pg/mL |

| Linearity (r²) | > 0.99 |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| Recovery | > 85% |

Conclusion

This application note outlines a comprehensive and robust, yet proposed, LC-MS/MS method for the quantification of this compound in human serum. The detailed protocol for sample preparation, including LLE, SPE, and derivatization, is designed to ensure high recovery and minimize matrix effects. The proposed LC-MS/MS parameters provide a strong starting point for method development and optimization. This method will be a valuable tool for researchers in the field of endocrinology, nutrition, and drug development, enabling a deeper understanding of the complex vitamin D metabolic network.

References

- 1. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-throughput liquid-liquid extraction and LCMSMS assay for determination of circulating 25(OH) vitamin D3 and D2 in the routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography for the Separation of Vitamin D Metabolites

Introduction

The accurate quantification of vitamin D and its metabolites is crucial for assessing the vitamin D status in patients and for research in various fields, including bone metabolism, oncology, and immunology. The primary circulating form and the best indicator of vitamin D status is 25-hydroxyvitamin D [25(OH)D], which exists as 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3). The biologically active form, 1,25-dihydroxyvitamin D [1,25(OH)2D], is present at much lower concentrations. High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the gold standard for the analysis of these metabolites due to its specificity and sensitivity.[1] This application note provides detailed protocols for the separation of vitamin D metabolites using reversed-phase HPLC with UV detection and a more advanced LC-MS/MS method.

Challenges in Vitamin D Analysis

The analysis of vitamin D metabolites presents several challenges. These compounds are highly lipophilic and are tightly bound to the vitamin D-binding protein (VDBP) in circulation.[2] Effective extraction from the sample matrix is therefore a critical first step. Furthermore, endogenous lipids can co-extract and interfere with the analysis, potentially causing ion suppression in mass spectrometry.[3] The presence of isobaric and isomeric forms, such as the epimers of 25(OH)D, requires high chromatographic resolution for accurate quantification.

Method 1: Reversed-Phase HPLC with UV Detection

This method is a robust and widely accessible technique for the simultaneous quantification of 25(OH)D2 and 25(OH)D3 in serum or plasma. It relies on a reversed-phase C18 column for separation and UV detection at 265 nm, the absorption maximum for vitamin D metabolites.[4][5]

Experimental Protocol

-

Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

-

To 1.0 mL of serum or plasma in a glass test tube, add an internal standard solution (e.g., 1α-hydroxyvitamin D3).

-

Add 2.0 mL of a precipitation reagent (e.g., acetonitrile) and allow to stand for 5 minutes to precipitate proteins.[6]

-

Vortex the mixture for 10 seconds to ensure thorough mixing and complete precipitation.[6]

-

Centrifuge at 2000g for 10 minutes to pellet the precipitated proteins.[6]

-

Transfer the supernatant to a clean tube.

-

Add 5.0 mL of n-hexane, vortex for 1 minute for liquid-liquid extraction, and centrifuge to separate the layers.

-

Carefully transfer the upper hexane (B92381) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35-40°C.

-

Reconstitute the dried extract in 150 µL of the mobile phase.[6]

-

-

HPLC Analysis:

-

Inject 100 µL of the reconstituted sample onto the HPLC system.

-

Perform the separation using the conditions outlined in the table below.

-

Monitor the elution of the analytes by UV detection at 265 nm.[4]

-

Quantify the concentrations of 25(OH)D2 and 25(OH)D3 by comparing their peak areas to those of calibrators with known concentrations.

-

Quantitative Data and Chromatographic Conditions

| Parameter | Value |

| HPLC System | Varian HPLC system or equivalent[7] |

| Column | Synergy hydro-RP C18, 4.6 x 250 mm, 4 µm[8] |

| Mobile Phase | Methanol (B129727)/Acetonitrile (B52724)/Water (70:25:5, v/v/v)[8] |

| Flow Rate | 1.2 mL/min[8] |

| Detection | UV at 265 nm[4][8] |

| Injection Volume | 100 µL |

| Column Temperature | 20-40°C[4][7] |

| Retention Time 25(OH)D3 | ~9.1 min[9] |

| Retention Time 25(OH)D2 | ~10.1 min[8] |

| Linearity Range | 5 - 160 ng/mL[8][9] |

| Limit of Detection (LOD) | 4 nmol/L[8] |

| Limit of Quantification (LOQ) | 10 nmol/L[8] |

Method 2: LC-MS/MS for High-Sensitivity Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the precise quantification of a broader range of vitamin D metabolites, including the low-concentration 1,25(OH)2D.[3] This method offers superior sensitivity and specificity compared to HPLC-UV.

Experimental Protocol

-

Sample Preparation (Protein Precipitation and Solid-Phase Extraction):

-

To 100 µL of serum, add a deuterated internal standard mixture (e.g., d6-25(OH)D3).

-

Add 300 µL of acetonitrile with 1% formic acid to precipitate proteins.

-

Vortex and centrifuge to pellet the proteins.

-

Load the supernatant onto a solid-phase extraction (SPE) cartridge (e.g., HybridSPE-Phospholipid or C18) that has been pre-conditioned.[10]

-

Wash the SPE cartridge with a weak solvent mixture (e.g., 3:7 methanol/water) to remove interferences.[10]

-

Elute the vitamin D metabolites with a strong organic solvent (e.g., methanol or acetonitrile).[10]

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the metabolites using a high-resolution column, such as an Ascentis Express F5, which can resolve epimers.[11]

-

Ionize the eluted compounds using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[10]

-